molecular formula C16H17FN6O B11780749 2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B11780749
M. Wt: 328.34 g/mol
InChI Key: FMKRCNZSHUXSNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the condensation of chloromethyloxadiazoles with ethylenediamines . This reaction is facilitated by the high reactivity of chloromethyloxadiazoles, which undergo nucleophilic substitution to form the triazolopyrazine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can optimize the reaction conditions, ensuring consistent quality and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways essential for cancer cell survival and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one stands out due to its potent kinase inhibition properties, making it a promising candidate for anticancer drug development. Its unique structure allows for specific interactions with the ATP-binding site of kinases, providing a targeted approach to cancer therapy .

Properties

Molecular Formula

C16H17FN6O

Molecular Weight

328.34 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C16H17FN6O/c17-13-3-1-12(2-4-13)11-23-16(24)22-10-7-19-14(15(22)20-23)21-8-5-18-6-9-21/h1-4,7,10,18H,5-6,8-9,11H2

InChI Key

FMKRCNZSHUXSNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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